molecular formula C22H25N3O4 B2922512 5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-82-2

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B2922512
CAS RN: 868143-82-2
M. Wt: 395.459
InChI Key: ICOIHVWVSKCDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

A study by Trilleras et al. (2017) involved the synthesis of a series of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives, including a compound closely related to the one . They utilized environmentally friendly multicomponent methodology and characterized the compounds using various spectroscopic techniques. They also conducted Density Functional Theory (DFT) calculations to establish the ground state energy and thermodynamic features, finding a strong preference for the regioselective formation of linear fused rings in the structure (Trilleras et al., 2017).

Application in Synthesis of N-Heterocyclic Compounds

Sepehrmansouri et al. (2020) reported the use of metal-organic frameworks (MOFs) for the synthesis of new categories of N-heterocyclic compounds, such as tetrahydropyrimido[4,5-b]quinoline derivatives. They focused on creating sustainable, high-yield pathways for the synthesis of these compounds, indicating the compound's relevance in the development of novel organic materials (Sepehrmansouri et al., 2020).

Role in Kinase Inhibition

Tang et al. (2014) synthesized a series of novel quinoline derivatives bearing the pyrimidine-2,4,6-trione moiety, which showed promising c-Met kinase inhibitory activities. Their research indicates the potential of such compounds in developing treatments targeting specific kinases in cancer therapies (Tang et al., 2014).

Antimicrobial and Anticancer Activities

Al-Juboori (2020) synthesized new pyrimidine derivatives, demonstrating broad biological activities including antibacterial, antiviral, and anticancer properties. This study highlights the compound's significance in the field of medicinal chemistry, especially in the development of new therapeutic agents (Al-Juboori, 2020).

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(2)10-14-17(15(26)11-22)16(12-6-8-13(29-5)9-7-12)18-19(23-14)24(3)21(28)25(4)20(18)27/h6-9,16,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOIHVWVSKCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

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